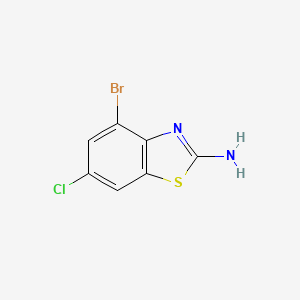

4-Bromo-6-chloro-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXODMAJTODLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392438 | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38338-20-4 | |

| Record name | 4-Bromo-6-chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical characteristics of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated and the requisite experimental protocols for their empirical determination. As a novel derivative within the medicinally significant benzothiazole class, a thorough understanding of its properties is fundamental to advancing its potential applications in drug discovery and development.

While direct experimental data for this specific compound is not extensively available in the public domain, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and established analytical methodologies. The focus herein is to provide a robust framework for researchers to characterize this and similar novel chemical entities, ensuring scientific integrity and a logical progression from theoretical postulation to empirical validation.

Molecular Identity and Structural Elucidation

The foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical structure. For 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, this involves a combination of spectroscopic and spectrometric techniques.

Molecular Structure:

-

IUPAC Name: 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

-

Molecular Formula: C₇H₄BrClN₂S

-

Molecular Weight: 263.54 g/mol

Table 1: Predicted Physicochemical Properties of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

| Property | Predicted Value/Range | Significance in Drug Development |

| Melting Point (°C) | 190 - 220 | Influences formulation and stability. A sharp melting point is indicative of high purity. |

| logP | 3.0 - 4.0 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. Poor solubility is a common challenge in drug development. |

| pKa | Amine group: 4-6; Thiazole N: ~1 | The ionization state at physiological pH affects solubility, permeability, and target binding. |

Note: The predicted values are extrapolated from data on similar benzothiazole derivatives and computational models. Empirical determination is essential for confirmation.

Core Experimental Protocols for Physicochemical Characterization

The following section details the essential experimental workflows for the comprehensive characterization of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific rationale.

Structural Confirmation and Purity Analysis

A multi-technique approach is crucial for irrefutable structure confirmation and the assessment of purity, which is a critical parameter for any biological evaluation.

Caption: Experimental workflow for the synthesis and physicochemical characterization of novel benzothiazole derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the elucidation of the molecular structure.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.

-

-

Expected ¹H NMR Features:

-

Aromatic protons on the benzothiazole ring will appear as doublets or singlets in the range of δ 7.0-8.0 ppm. The specific splitting pattern will depend on the coupling between adjacent protons.

-

The amine (-NH₂) protons will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

-

Expected ¹³C NMR Features:

-

Aromatic carbons will resonate in the δ 110-150 ppm region.

-

The carbon of the C=N group in the thiazole ring will be downfield, typically above δ 150 ppm.

-

B. Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

-

Expected Results: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will be a key diagnostic feature.

C. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for determining the purity of a compound.

-

Protocol:

-

Develop a reversed-phase HPLC method using a C18 column.

-

Use a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance (likely in the 254-320 nm range for a benzothiazole core).

-

The purity is calculated from the relative peak area of the main component. For biological testing, a purity of >95% is generally required.

-

Determination of Key Physicochemical Properties

A. Melting Point and Thermal Analysis

-

Rationale: The melting point is a fundamental physical property that is also an indicator of purity. Differential Scanning Calorimetry (DSC) provides more detailed information about thermal events.

-

Protocol (Melting Point):

-

Place a small amount of the dry, crystalline sample into a capillary tube.

-

Use a calibrated melting point apparatus and slowly heat the sample.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A narrow range indicates high purity.

-

-

Protocol (DSC):

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The peak of the endotherm in the resulting thermogram corresponds to the melting point.

-

B. Solubility

-

Rationale: Solubility in aqueous and organic media is a critical parameter that influences bioavailability and formulation.

-

Protocol (Thermodynamic Solubility):

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter or centrifuge the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV or UV-Vis spectroscopy method.

-

C. Lipophilicity (logP)

-

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.

-

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Mix equal volumes of n-octanol and water (pre-saturated with each other) in a flask.

-

Add a known amount of the compound and shake vigorously for several hours to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV.

-

Calculate logP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Conclusion

The successful characterization of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine hinges on a systematic and rigorous application of the analytical techniques outlined in this guide. While predictions based on related structures provide a valuable starting point, empirical data is non-negotiable for advancing this compound in any research or development pipeline. The provided protocols represent a self-validating system, where the convergence of data from multiple independent techniques builds a comprehensive and trustworthy physicochemical profile. This, in turn, empowers researchers to make informed decisions regarding the compound's potential as a therapeutic agent.

References

-

MDPI: Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Available at: [Link]

-

PubChem: 4-Bromo-1,3-benzothiazol-2-amine. Available at: [Link]

-

ResearchGate: 6-Bromo-1,3-benzothiazol-2-amine. Available at: [Link]

-

ResearchGate: Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Available at: [Link]

-

Journal of Young Pharmacists: Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]

-

Der Pharma Chemica: Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]

-

National Center for Biotechnology Information: 6-Bromo-1,3-benzothiazol-2-amine. Available at: [Link]

-

Organic Chemistry Portal: Benzothiazole synthesis. Available at: [Link]

Sources

4-Bromo-6-chloro-1,3-benzothiazol-2-amine CAS number 38338-20-4

[1][3][4][6][7][8]

Part 6: Safety & Handling (SDS Summary)

-

GHS Classification: Acute Toxicity (Oral) Category 3; Skin/Eye Irritant Category 2.[1]

-

Handling: Use only in a fume hood. The intermediate bromination step releases HBr fumes; a caustic scrubber is recommended.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).[1]

References

-

Synthesis of 2-Aminobenzothiazoles (Hugerschhoff Reaction)

-

Regioselectivity in Benzothiazole Synthesis

-

Compound Data & Safety (PubChem)

-

Applications in Medicinal Chemistry

A Technical Guide to the Regioselective Synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

Executive Summary

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides an in-depth, technical overview of a robust and scalable method for the synthesis of a specific, highly functionalized derivative: 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. Starting from the commercially available 3-bromo-5-chloroaniline, this document elucidates the chemical principles, step-by-step experimental protocol, and critical process parameters for its synthesis. We will explore the mechanistic underpinnings of the reaction, focusing on the electrophilic thiocyanation and subsequent intramolecular cyclization, while addressing the pivotal challenge of regioselectivity. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of the 2-Aminobenzothiazole Core

The benzothiazole ring system, particularly when aminated at the 2-position, is a recurring motif in numerous pharmaceuticals and clinical candidates, exhibiting a broad spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The unique electronic and structural features of this scaffold allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets.

The classical and widely adopted method for constructing 6-substituted 2-aminobenzothiazoles involves the reaction of 4-substituted anilines with a source of thiocyanate in the presence of an oxidizing agent, typically bromine, in an acidic medium.[3][4] This approach, often referred to as a modified Hugerschoff reaction, provides a direct and efficient route to the desired heterocyclic core. This guide focuses on the application of this methodology to a more complex, di-substituted aniline precursor, 3-bromo-5-chloroaniline, to yield the specific 4-Bromo-6-chloro isomer, a valuable building block for further chemical elaboration.

The Core Synthetic Pathway: From Aniline to Benzothiazole

The synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine is achieved through a one-pot reaction involving the electrophilic thiocyanation of 3-bromo-5-chloroaniline, followed by an intramolecular cyclization.

Overall Reaction Scheme:

Mechanistic Insights and Scientific Rationale

The trustworthiness of a synthetic protocol is rooted in a deep understanding of its underlying mechanism. This reaction proceeds in two primary stages:

-

Generation of the Electrophile (Thiocyanogen): Bromine, the oxidizing agent, reacts with the thiocyanate salt (e.g., potassium thiocyanate, KSCN) in the acidic medium (glacial acetic acid) to generate thiocyanogen, (SCN)₂. This species is a potent electrophile and the key reactant for the subsequent aromatic substitution. The use of bromine as a catalyst or reagent for this type of cyclization is a well-established practice.[3][5]

2 KSCN + Br₂ → (SCN)₂ + 2 KBr

-

Electrophilic Aromatic Substitution and Cyclization: The strongly activating amino group of the 3-bromo-5-chloroaniline directs the incoming electrophile ((SCN)₂) to the positions ortho to it (C2 and C6).

-

Regioselectivity: A critical consideration for 3,5-disubstituted anilines is regioselectivity. Electrophilic attack can occur at either the C2 or C6 position. Attack at C2 leads to the formation of the desired 4-bromo-6-chloro isomer, while attack at C6 would yield the 7-bromo-5-chloro isomer. While a mixture of regioisomers is possible when starting with meta-substituted anilines[4], the specific electronic and steric environment of the substrate often favors one isomer. For this guide, we focus on the isolation of the 4-bromo-6-chloro product.

-

Cyclization: Following the electrophilic addition of the thiocyanate group to the aromatic ring, an intramolecular cyclization occurs. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the newly introduced thiocyanate group. This nucleophilic attack forms the five-membered thiazole ring. A subsequent proton transfer and tautomerization result in the stable, aromatic 2-aminobenzothiazole product.

-

Synthetic Workflow Diagram

The logical flow of the synthesis, from starting materials to the purified final product, is outlined below.

Caption: Synthetic workflow for 4-Bromo-6-chloro-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., a fume hood).

Materials and Reagents

-

Potassium thiocyanate (KSCN, ≥99% purity)

-

Glacial Acetic Acid (ACS grade)

-

Bromine (≥99.5% purity)

-

Ethanol (Reagent grade, for recrystallization)

-

Deionized Water

Equipment

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-bromo-5-chloroaniline (10.3 g, 50 mmol) and potassium thiocyanate (5.8 g, 60 mmol) in 100 mL of glacial acetic acid.

-

Cooling: Cool the resulting mixture to 0-5 °C using an ice bath with constant stirring.

-

Bromine Addition: Prepare a solution of bromine (2.7 mL, 52.5 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise to the cooled aniline mixture via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation (Work-up): Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is colorless and neutral to pH paper.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data, Characterization, and Troubleshooting

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| **Molar Ratio (Aniline:KSCN:Br₂) ** | 1 : 1.2 : 1.05 | A slight excess of thiocyanate ensures complete reaction; a slight excess of bromine drives the formation of thiocyanogen. |

| Temperature Control | 0-10 °C during addition | Minimizes potential side reactions, such as unwanted aromatic bromination, and controls the exothermic reaction.[8] |

| Solvent | Glacial Acetic Acid | Provides an acidic medium and effectively dissolves reactants and intermediates.[3][4] |

| Reaction Time | 4-6 hours post-addition | Allows the reaction to proceed to completion at room temperature. |

| Expected Yield | 65-80% | Typical yield range for this type of transformation, dependent on purity of reagents and adherence to the protocol. |

Product Characterization

The identity and purity of the synthesized 4-Bromo-6-chloro-1,3-benzothiazol-2-amine must be confirmed through standard analytical techniques.

-

Melting Point: A sharp melting point indicates high purity.

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons and the amine protons, with chemical shifts and coupling constants consistent with the proposed structure.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

-

FT-IR: The infrared spectrum should display characteristic peaks for N-H stretching of the amine group (around 3300-3450 cm⁻¹), C=N stretching of the thiazole ring, and C-halogen bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, including the characteristic isotopic pattern for molecules containing both bromine and chlorine.

Analytical Workflow

Caption: Analytical workflow for product structure and purity validation.

Troubleshooting Common Issues

-

Low Yield: This can result from impure reagents, incorrect stoichiometry, or temperatures deviating from the optimal range.[8] Ensure all reagents are dry and of high purity. Strictly maintain the temperature during bromine addition.

-

Formation of Regioisomer: The presence of the 7-bromo-5-chloro isomer is a potential side product. Careful purification by recrystallization is crucial. Fractional crystallization may be necessary if the isomers are formed in significant quantities.

-

Dark-colored Product: The formation of colored impurities can arise from oxidation or side reactions. Washing the crude product thoroughly and performing the recrystallization carefully, perhaps with the addition of activated charcoal, can improve the product's appearance.

Safety and Handling

-

3-Bromo-5-chloroaniline: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns. Must be handled in a chemical fume hood with appropriate PPE, including gloves, goggles, and a face shield.

-

Glacial Acetic Acid: Corrosive and causes burns. Work in a well-ventilated area or fume hood.

-

Potassium Thiocyanate: Harmful if swallowed or in contact with skin.

Conclusion

This guide details a reliable and well-characterized method for the synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine from 3-bromo-5-chloroaniline. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as temperature and stoichiometry, researchers can achieve high yields of the desired product. The protocol's success hinges on a methodical approach to both the reaction and the subsequent purification, ensuring the high purity required for applications in drug discovery and development. The principles and techniques described herein provide a solid foundation for the synthesis of this and other complex 2-aminobenzothiazole derivatives.

References

-

Patel, K. D., & Agravat, S. N. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

-

Combs, A. P., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 8(4), 554-558. Available at: [Link]

-

Javed, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3119-3149. Available at: [Link]

-

Sharma, P., & Kumar, A. (2012). A Review on Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-648. Available at: [Link]

-

Wang, L., et al. (2014). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 16(7), 3428-3431. Available at: [Link]

-

Chen, S., et al. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. Organic Letters, 23(19), 7428-7433. Available at: [Link]

-

Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. Available at: [Link]

-

Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-117. Available at: [Link]

-

Collet, T. A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32561-32573. Available at: [Link]

-

Kumar, B. S., et al. (2011). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of Drug Development and Research, 3(4), 219-226. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084709, 3-Bromo-5-chloroaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-chloroaniline (C6H5BrClN). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-Bromo-5-chloroaniline - Similar Compounds. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-bromo-5-chloroaniline (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Kinase Selectivity Profiling of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

Abstract

The human kinome represents one of the most critical and intensely pursued target classes in modern drug discovery, particularly in oncology and immunology. The 2-aminobenzothiazole heterocyclic scaffold has emerged as a "privileged structure," forming the core of numerous potent and selective kinase inhibitors.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the systematic screening of a specific derivative, 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, against a representative panel of human protein kinases. We delineate a strategic, tiered approach beginning with broad primary screening, progressing to confirmatory dose-response assays for hit validation, and culminating in data interpretation to map the compound's selectivity profile. This document provides detailed, field-proven protocols, explains the causal logic behind key experimental choices, and establishes a self-validating system through the inclusion of appropriate controls and data analysis workflows. The objective is to equip researchers, scientists, and drug development professionals with an actionable strategy to elucidate the inhibitory potential and therapeutic promise of this novel compound.

Introduction: The Scientific Rationale

The Human Kinome: A Pivotal Target Class

Protein kinases are a superfamily of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular processes. With over 500 members, the human kinome's dysregulation is a hallmark of numerous diseases, making kinase inhibitors a cornerstone of targeted therapy.[4] The challenge in developing these inhibitors lies in achieving sufficient specificity for the target kinase, as the ATP-binding site is highly conserved across the superfamily.[4][5] Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical determinant of a compound's ultimate therapeutic success and safety profile.[6][7]

The 2-Aminobenzothiazole Scaffold: A Privileged Motif in Kinase Inhibition

The 2-aminobenzothiazole core is a recurring motif in a remarkable collection of compounds with potent anticancer activity.[8] Its planar structure and capacity for diverse substitutions have enabled the development of inhibitors against a wide array of both tyrosine kinases and serine/threonine kinases.[2] Authoritative reviews have highlighted the efficacy of this scaffold in targeting kinases crucial to oncogenesis, including:

-

Non-Receptor Tyrosine Kinases: FAK[8]

This established history provides a strong empirical basis for investigating novel derivatives like 4-Bromo-6-chloro-1,3-benzothiazol-2-amine for kinase inhibitory activity.

Profile of the Test Compound: 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

The subject of this guide, 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, is a synthetic intermediate built upon this privileged scaffold.[9] Structure-activity relationship (SAR) studies on related heterocyclic systems have consistently shown that halogen substitutions, such as the bromo and chloro groups present on this molecule, can significantly influence biological activity by modulating factors like binding affinity and metabolic stability.[10] The specific substitution pattern of this compound warrants a thorough investigation of its kinome-wide interaction profile.

Strategic Approach to Kinase Panel Screening

A successful screening campaign balances breadth of coverage with efficient resource allocation. We propose a tiered cascade, a standard industry practice, to systematically identify and validate kinase targets.[11]

The Tiered Screening Cascade

The screening process is designed as a funnel, starting with a broad, less resource-intensive screen to identify potential "hits," which are then subjected to more rigorous validation.

Caption: A tiered workflow for kinase inhibitor profiling.

Selecting the Primary Kinase Panel

The choice of the initial panel is a critical decision. Based on the known activities of the 2-aminobenzothiazole scaffold, a panel should be selected that provides representative coverage of the kinome with enrichment in families previously identified as targets.[1][2][8] A panel of 50-100 kinases, such as those offered by specialist vendors, provides a cost-effective balance of breadth and depth for an initial screen.[11]

Recommended Kinase Families for Initial Panel:

-

Tyrosine Kinases: EGFR, VEGFR, FGFR, PDGFR, Src family, FAK, MET

-

Serine/Threonine Kinases: CDK family, Aurora Kinases, RAF, AKT/PI3K pathway, MAPK family

Choice of Assay Technology

Multiple assay formats are available for measuring kinase activity, each with distinct advantages.[12][13]

-

Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[12][14] They are universal, highly sensitive, and less prone to compound interference (e.g., fluorescence quenching).[12]

-

Fluorescence/Luminescence-Based Assays: These non-radioactive methods measure a secondary effect, such as ATP depletion (e.g., Kinase-Glo®) or the generation of ADP (e.g., Transcreener®).[13][15] They are amenable to high-throughput screening but can be susceptible to compound interference.

Recommendation: For initial profiling and selectivity determination, the radiometric activity assay is the preferred method due to its robustness and direct measurement of phosphorylation, providing the most reliable data.[11][12]

Experimental Methodologies & Protocols

The following protocols are designed to be self-validating by including essential controls.

Materials and Reagents

-

Test Compound: 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, dissolved in 100% DMSO to create a 10 mM stock solution.

-

Kinase Enzymes: Purified, recombinant human kinases.

-

Substrates: Specific protein or peptide substrates for each kinase.

-

ATP: [γ-³³P]ATP (for radiometric assay) and non-radioactive ATP.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.[16]

-

Control Inhibitor: Staurosporine, a potent, broad-spectrum kinase inhibitor, for use as a positive control.

-

Plates: 96- or 384-well assay plates.

Protocol 1: Primary Single-Point Inhibition Screen

This protocol aims to rapidly identify kinases that are significantly inhibited by the test compound at a single, high concentration.

-

Compound Preparation: Prepare an intermediate dilution of the 10 mM test compound stock in assay buffer. For a final assay concentration of 10 µM, this often involves a 1:100 dilution.

-

Assay Plate Mapping: Designate wells for:

-

Test Compound: Kinase + Substrate + ATP + 10 µM Test Compound.

-

Negative Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO).

-

Positive Control (100% Inhibition): Kinase + Substrate + ATP + Staurosporine.

-

-

Reaction Assembly: To each well, add the kinase enzyme and the test compound (or control). Allow a 10-15 minute pre-incubation period at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of competitive inhibitors.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction & Capture: Terminate the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose filter paper, which binds the charged substrate.

-

Washing: Wash the filter papers extensively with phosphoric acid to remove unreacted ATP.

-

Quantification: Measure the incorporated radioactivity on the filter papers using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the controls:

-

% Inhibition = 100 * (1 - [Test Compound Signal - Positive Control Signal] / [Negative Control Signal - Positive Control Signal])

-

Protocol 2: Dose-Response (IC₅₀) Determination

For any kinase showing significant inhibition (>50%) in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

-

Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from the 10 mM stock.

-

Assay Setup: The assay is performed as described in Protocol 1, but instead of a single concentration, the series of compound dilutions is added to the respective wells.

-

Data Collection: Measure the kinase activity at each compound concentration.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Interpreting Selectivity and Defining Next Steps

Quantifying and Visualizing Selectivity

The output of the screening cascade is a set of IC₅₀ values for various kinases. This data allows for the direct assessment of potency and selectivity.

Table 1: Hypothetical Screening Data Summary

| Kinase Target | Kinase Family | Primary Screen (% Inh @ 10 µM) | IC₅₀ (nM) |

|---|---|---|---|

| AURKA | Ser/Thr | 98% | 75 |

| AURKB | Ser/Thr | 95% | 150 |

| VEGFR2 | Tyr | 85% | 450 |

| CDK2 | Ser/Thr | 65% | 1,200 |

| EGFR | Tyr | 25% | >10,000 |

| SRC | Tyr | 15% | >10,000 |

This hypothetical data suggests the compound is a potent inhibitor of Aurora kinases with moderate activity against VEGFR2 and weaker activity against CDK2. The selectivity can be visualized and used to guide the next steps in the drug discovery process.

Decision-Making Framework

The selectivity profile dictates the future direction of the research program.

Caption: A decision-making framework based on screening results.

From Biochemical Hits to Cellular Validation

A potent and selective IC₅₀ in a biochemical assay is a promising start, but it must be translated into a cellular context.[17] The crucial next step is to perform target engagement assays in relevant cell lines to confirm that the compound can inhibit its intended kinase target within a living cell. This is followed by functional assays to measure the compound's effect on downstream signaling pathways and cellular phenotypes (e.g., proliferation, apoptosis).[17]

Conclusion

This guide outlines a rigorous and efficient strategy for the comprehensive kinase screening of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. By leveraging the known propensity of the 2-aminobenzothiazole scaffold to inhibit kinases and employing a systematic, tiered screening cascade, researchers can effectively map the compound's potency and selectivity profile. The provided protocols, grounded in industry-standard practices, offer a clear path from initial compound handling to actionable data interpretation. The successful execution of this framework will provide critical insights into the compound's mechanism of action and lay the essential groundwork for its potential development as a targeted therapeutic agent.

References

-

Bamborough, P., & Drewry, D. (2020). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 25(12), i288–i296. [Link]

-

Bantscheff, M., & Scholten, A. (2009). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

-

Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12999-13004. [Link]

-

Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1030-1035. [Link]

-

Li, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115602. [Link]

-

Singh, H., et al. (2026). 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 42, e20260007. [Link]

-

Li, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Singh, H., et al. (2026). 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. ResearchGate. [Link]

-

Moon, S., et al. (2019). In vitro NLK Kinase Assay. PMC. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

-

Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

-

Creative Bioarray. (2021). Technologies to Study Kinases. YouTube. [Link]

-

Siddiqui, N., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 10(S2), S2407-S2415. [Link]

-

Siddiqui, N., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. PubChem. [Link]

-

Levkovskaya, G. G., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC. [Link]

-

El-Sayed, N. N. E., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(23), 5726. [Link]

-

Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC. [Link]

-

Stomper, B., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC. [Link]

-

Al-Suhaimi, K. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromo-6-chloro-1,3-benzothiazol-2-amine For Research [benchchem.com]

- 10. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. youtube.com [youtube.com]

- 14. revvity.com [revvity.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. protocols.io [protocols.io]

- 17. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Predicted Antimicrobial and Antifungal Spectrum of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the predicted antimicrobial and antifungal spectrum of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. As of the latest literature review, specific experimental data on the antimicrobial and antifungal activity of this exact compound is not publicly available. Therefore, this document provides a comprehensive analysis based on established structure-activity relationships (SAR) within the 2-aminobenzothiazole class of compounds and data from closely related halogenated analogs. The information presented herein is intended to guide future research and is not a substitute for empirical validation.

Introduction: The Therapeutic Potential of Halogenated 2-Aminobenzothiazoles

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The 2-aminobenzothiazole core, in particular, has been the subject of extensive research, leading to the development of numerous derivatives with potent biological effects.[3][4] Halogenation of the benzothiazole ring is a well-established strategy for modulating the physicochemical properties and enhancing the biological potency of these compounds.[5][6] The introduction of electron-withdrawing groups, such as bromine and chlorine, can significantly influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets, often leading to improved antimicrobial efficacy.[7]

This guide focuses on the predicted antimicrobial and antifungal profile of a di-halogenated derivative, 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. By examining the known activities of mono- and di-halogenated 2-aminobenzothiazoles, we can extrapolate a probable spectrum of activity and propose targeted experimental validation strategies.

Proposed Synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

The synthesis of 2-aminobenzothiazole derivatives is typically achieved through the cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen. A plausible synthetic route for 4-Bromo-6-chloro-1,3-benzothiazol-2-amine would involve the reaction of 3-bromo-5-chloroaniline with ammonium thiocyanate and bromine in a suitable solvent like acetic acid. This method, a variation of the Hugershoff synthesis, is a common and effective way to construct the 2-aminobenzothiazole core.

Experimental Protocol: A General Method for the Synthesis of Halogenated 2-Aminobenzothiazoles

-

Reaction Setup: To a solution of the appropriately substituted aniline (1 equivalent) in glacial acetic acid, add ammonium thiocyanate (2 equivalents).

-

Halogenation and Cyclization: Cool the mixture in an ice bath and add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

-

Isolation: Pour the reaction mixture into crushed ice.

-

Neutralization and Precipitation: Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-aminobenzothiazole derivative.

Predicted Mechanism of Antimicrobial and Antifungal Action

The precise mechanism of action for 4-Bromo-6-chloro-1,3-benzothiazol-2-amine has not been elucidated. However, based on studies of related benzothiazole derivatives, several potential targets and mechanisms can be proposed. Benzothiazoles are known to interfere with essential cellular processes in both bacteria and fungi.

Potential Bacterial Targets:

-

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are validated targets for many antibacterial agents. Benzothiazole derivatives have been shown to inhibit these enzymes, leading to a disruption of DNA synthesis and bacterial cell death.

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. Inhibition of DHFR disrupts these pathways, leading to bacteriostatic or bactericidal effects.

-

Other Enzymes: Other potential targets include enzymes involved in cell wall synthesis and various metabolic pathways.

Potential Antifungal Targets:

-

Ergosterol Biosynthesis: A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a critical component of fungal cell membranes, and its disruption leads to increased membrane permeability and cell death. Benzothiazole derivatives may inhibit enzymes involved in this pathway, such as lanosterol 14α-demethylase.

-

Other Fungal-Specific Processes: Benzothiazoles may also interfere with other essential fungal processes, such as chitin synthesis or mitochondrial function.

Predicted Antimicrobial and Antifungal Spectrum

Based on the known structure-activity relationships of halogenated 2-aminobenzothiazoles, it is predicted that 4-Bromo-6-chloro-1,3-benzothiazol-2-amine will exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. The presence of both bromo and chloro substituents is anticipated to enhance its antimicrobial potency compared to its mono-halogenated counterparts.

Predicted Antibacterial Spectrum

The compound is expected to be active against:

-

Gram-Positive Bacteria:

-

Staphylococcus aureus (including methicillin-resistant strains, MRSA)

-

Bacillus subtilis

-

Enterococcus faecalis[4]

-

-

Gram-Negative Bacteria:

-

Escherichia coli

-

Pseudomonas aeruginosa

-

Klebsiella pneumoniae

-

The rationale for this prediction is based on studies of 6-chloro and other halogenated benzothiazole derivatives that have demonstrated activity against these organisms.[5][8]

Predicted Antifungal Spectrum

The compound is likely to show efficacy against:

-

Yeasts:

-

Candida albicans

-

-

Molds:

-

Aspergillus niger

-

This prediction is supported by research on 6-bromo-2-amino benzothiazole derivatives which have shown antifungal properties against these common fungal pathogens.[9]

Comparative Activity Data of Related Compounds

To provide a quantitative context for the predicted activity, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some related halogenated 2-aminobenzothiazole derivatives against various microorganisms, as reported in the literature. It is important to note that these are not the values for the title compound but serve as a reference for its potential potency.

| Compound (Substitution) | Organism | MIC (µg/mL) | Reference |

| 6-Chloro-benzothiazole derivative | S. aureus | - | [8] |

| 6-Chloro-benzothiazole derivative | E. coli | - | [8] |

| 6-Bromo-2-amino benzothiazole derivative | C. albicans | Moderate Activity | [9] |

| 6-Bromo-2-amino benzothiazole derivative | A. niger | Moderate Activity | [9] |

| 2-amino-benzothiazole derivative | E. faecalis | Moderate Activity | [4] |

Note: Specific MIC values were not always provided in the abstracts; "Moderate Activity" indicates that the compounds showed significant inhibition.

Future Directions and Experimental Validation

The predictions outlined in this guide provide a strong foundation for initiating experimental studies on 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. The following experimental workflow is recommended for a comprehensive evaluation of its antimicrobial and antifungal properties.

Recommended Experimental Workflow

-

Synthesis and Characterization: Synthesize the target compound using the proposed method and confirm its structure and purity using modern analytical techniques (NMR, MS, HPLC).

-

In Vitro Antimicrobial Susceptibility Testing:

-

Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC against a panel of clinically relevant bacteria and fungi using broth microdilution or agar dilution methods according to CLSI guidelines.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Determine the MBC/MFC to assess whether the compound is microbistatic or microbicidal.

-

-

Mechanism of Action Studies:

-

Enzyme Inhibition Assays: Investigate the inhibitory activity against purified bacterial (e.g., DNA gyrase, DHFR) and fungal (e.g., lanosterol 14α-demethylase) enzymes.

-

Cellular Integrity Assays: Evaluate the compound's effect on bacterial and fungal cell membrane integrity.

-

-

Cytotoxicity Assays: Assess the compound's toxicity against mammalian cell lines to determine its therapeutic index.

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the structure-activity relationships within the 2-aminobenzothiazole class of compounds strongly suggests that 4-Bromo-6-chloro-1,3-benzothiazol-2-amine is a promising candidate for further investigation as a novel antimicrobial and antifungal agent. Its di-halogenated structure is predicted to confer broad-spectrum activity against a range of clinically relevant pathogens. The synthetic route is straightforward, and a clear path for experimental validation has been outlined. This technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related halogenated benzothiazole derivatives.

References

- Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium bromide (TBAB) catalyzed synthesis of bioactive heterocycles. Molecules, 25(24), 5918.

-

Benzothiazole and its derivatives have various pharmacological activity, including significant antibacterial and antifungal effects, with certain derivatives being effective against treatment of resistant microorganisms. (n.d.). In ResearchGate. Retrieved from [Link]

- Bojja, S., et al. (2021).

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks, 14(4), 1920-1930.

- Sharma, P. K., Kumar, G., Dar, J. M., & Mutneja, M. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822.

- Cuartas, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 935.

- El-Sayed, W. A., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(21), 6606.

- Kumar, A., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Medicinal Chemistry Research, 23(12), 5190-5201.

- Maliyappa, M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8056.

-

PubChem. (n.d.). 6-Bromo-4-chloro-1,2-benzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

- Dhamak, K. B., Gaware, V. M., & Somwanshi, S. B. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 3(1), 112-124.

-

PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

- Perin, N., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. Archiv der Pharmazie, 348(11), 791-801.

- Wójciak, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5468.

- Perin, N., et al. (2018). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 23(11), 2769.

- Ravi Sankar Reddy, D., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(4), 136-141.

- Al-Ostath, A. I. A. (2024).

- Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 47B(10), 1583-1586.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

In-Depth Technical Guide: Preliminary Cytotoxicity Profiling of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of the novel synthetic compound, 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] This document outlines the rationale behind the experimental design, provides detailed, field-proven protocols for key in vitro cytotoxicity assays, and explores the potential molecular mechanisms of action. The methodologies described herein are designed to establish a foundational understanding of the compound's cytotoxic potential, an essential first step in the drug discovery and development pipeline. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of new chemical entities.

Introduction and Scientific Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[3][4] The introduction of halogen substituents, such as bromine and chlorine, onto the benzothiazole ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its cytotoxic potential.[5] The specific compound of interest, 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, is a novel entity with predicted biological activity based on its structural similarity to other cytotoxic benzothiazoles.

Preliminary cytotoxicity studies are a critical component of the early-stage drug discovery process.[6] These in vitro assays provide essential data on a compound's potential to inhibit cell growth or induce cell death, guiding decisions on whether to advance a candidate for further development. This guide will focus on a multi-assay approach to provide a comprehensive initial assessment of the cytotoxic profile of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine.

Synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

A plausible and established method for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of a corresponding aniline derivative with a thiocyanate salt in the presence of a halogen.[1] For the synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, the logical starting material is 3-Bromo-5-chloroaniline.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine.

Experimental Protocol

-

Dissolve 3-Bromo-5-chloroaniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water to remove any unreacted salts and acid, and then dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-Bromo-6-chloro-1,3-benzothiazol-2-amine.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

In Vitro Cytotoxicity Assessment: A Multi-Faceted Approach

To obtain a robust preliminary understanding of the cytotoxic effects of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, a panel of assays targeting different cellular processes is recommended. This approach provides a more comprehensive picture than a single assay alone.

Experimental Workflow

Caption: Overall workflow for preliminary cytotoxicity studies.

Cell Line Selection

The choice of cell lines is critical for the relevance of the study. A panel of cancer cell lines from different tissue origins is recommended to assess the breadth of the compound's activity. For example:

-

MCF-7: Human breast adenocarcinoma cell line.

-

A549: Human lung carcinoma cell line.

-

HeLa: Human cervical cancer cell line.

A non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) should be included to determine the compound's selectivity towards cancer cells.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[8]

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

At the end of the treatment period, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well.

-

Incubate the plate at room temperature, protected from light, for a specified time.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Seed and treat cells in a 6-well plate.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: IC50 Values of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| A549 | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| HeLa | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| HEK293 | 24 | Value |

| 48 | Value | |

| 72 | Value |

Note: IC50 values are to be determined experimentally.

Potential Mechanisms of Action and Signaling Pathways

Based on the known biological activities of other benzothiazole derivatives, several signaling pathways may be implicated in the cytotoxic effects of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine.

Induction of Apoptosis via the Mitochondrial Pathway

Many benzothiazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: The mitochondrial pathway of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in promoting cell survival and proliferation and is often constitutively active in cancer cells, contributing to chemoresistance. Some benzothiazole derivatives have been found to exert their anticancer effects by inhibiting the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[2]

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial cytotoxic evaluation of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. The described multi-assay approach will yield crucial data on the compound's potency, selectivity, and mode of cell death induction. Positive results from these preliminary studies, such as potent and selective cytotoxicity towards cancer cells, would warrant further investigation. Future studies could include more detailed mechanistic investigations, such as Western blotting for key apoptotic and cell cycle regulatory proteins, cell cycle analysis, and in vivo studies in animal models to assess the compound's therapeutic potential.

References

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Al-Ostath, A., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.

- Irfan, A., et al. (2019).

- Li, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1157819.

- G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs.

- Saeed, A., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.

- Kosheeka. (2025).

- Yurttas, L., et al. (2017). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.

- Bio-protocol. (n.d.). LDH Cytotoxicity Assay.

- El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Zhilitskaya, L. I., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Amnerkar, N. D., & Bhusari, K. P. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.

- Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.

- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.

- Abcam. (n.d.). MTT assay protocol.

- Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.

- Li, Y., et al. (2014). Effect of NF-κB inhibitors on the chemotherapy-induced apoptosis of the colon cancer cell line HT-29. Experimental and Therapeutic Medicine, 8(3), 863-868.

- Mohammadi, M., et al. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

- ATCC. (n.d.).

- Jayakumari, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952.

- Perkins, N. D. (2007). Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy. Frontiers in Bioscience, 12, 4776-4790.

Sources

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. saspublishers.com [saspublishers.com]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

Comprehensive Mass Spectrometry Analysis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine: A Guide to Structural Elucidation and Purity Assessment

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anticonvulsant properties.[1][2][3] The specific compound, 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, is a halogenated heterocyclic amine, a class of molecules often investigated as key intermediates in the synthesis of novel therapeutic agents.[4]

Given the potential for this compound in drug discovery and development, its unambiguous structural identification and rigorous purity assessment are paramount. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight and revealing detailed structural information through fragmentation analysis.[1]

This application note provides a comprehensive, experience-driven guide to the mass spectrometric analysis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The protocols detailed herein are designed for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), equipping researchers with the tools for thorough characterization.

Analyte Profile: 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

A foundational understanding of the analyte's properties is the first step in developing a sound analytical method.

| Property | Value |

| Molecular Formula | C₇H₄BrClN₂S |

| Average Molecular Weight | 263.54 g/mol |

| Monoisotopic Mass | 261.8967 u (for ⁷⁹Br, ³⁵Cl) |

| Chemical Structure |

Note: The structure image is a representation. The monoisotopic mass is calculated for the most abundant isotopes and is the value of primary interest in high-resolution mass spectrometry.

The Isotopic Signature: A Built-in Confirmation Tool

A key feature of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine is its possession of two distinct halogen atoms, bromine and chlorine. This provides a unique and highly characteristic isotopic pattern in the mass spectrum that serves as an immediate and powerful confirmation of the compound's elemental composition.

-

Chlorine Isotopes: Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[5] This means any fragment containing one chlorine atom will exhibit a signal (M) and a smaller signal at two mass units higher (M+2) with about one-third the intensity.

-

Bromine Isotopes: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5] Consequently, any bromine-containing fragment will show two peaks of almost equal height (M and M+2) separated by two mass units.

The presence of both atoms in the parent molecule results in a complex and distinctive cluster of peaks (M, M+2, M+4), providing a high-confidence fingerprint for identification. The analysis of this isotopic distribution is a cornerstone of a trustworthy and self-validating protocol.

Primary Analytical Workflow: LC-MS/MS

For polar, non-volatile compounds like 2-aminobenzothiazoles, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice.[4][6] ESI is a "soft" ionization technique that typically preserves the molecular ion, providing clear molecular weight information with minimal initial fragmentation.[6]

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, which is crucial for obtaining accurate mass measurements and resolving the isotopic patterns of our halogenated analyte.

1. Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.[7][8] High salt concentrations are particularly detrimental to ESI and must be avoided.[9]

-

Step 1: Stock Solution Preparation. Accurately weigh approximately 1 mg of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and methanol to create a 1 mg/mL stock solution. Use of a vortex mixer and brief sonication may aid dissolution.

-

Step 2: Working Solution. Serially dilute the stock solution with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for full-scan analysis. Further dilution to the ng/mL range may be necessary for targeted MS/MS experiments.

-

Step 3: Filtration. If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[9]

2. Liquid Chromatography (LC) Parameters

Chromatographic separation is essential for isolating the analyte from impurities and matrix components, ensuring a clean signal for the mass spectrometer.

| Parameter | Recommended Setting | Rationale |